Cas no 2248279-77-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate is a specialized organic compound featuring a phthalimide core linked to a 4-methoxy-substituted thiazole carboxylate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of heterocyclic compounds and pharmaceutical intermediates. The presence of both electron-donating (methoxy) and electron-withdrawing (phthalimide) groups enhances its utility in selective coupling reactions. Its well-defined molecular architecture ensures consistent performance in applications such as drug discovery and material science. The compound is typically characterized by high purity and stability, facilitating precise experimental outcomes in research and industrial settings.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate structure
2248279-77-6 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
CAS No:2248279-77-6
MF:C19H12N2O5S
MW:380.373983383179
CID:5930018
PubChem ID:165725991
Update Time:2025-10-16

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
    • EN300-6520294
    • 2248279-77-6
    • Inchi: 1S/C19H12N2O5S/c1-25-12-8-6-11(7-9-12)16-20-15(10-27-16)19(24)26-21-17(22)13-4-2-3-5-14(13)18(21)23/h2-10H,1H3
    • InChI Key: GJSZRQKYEPXNFM-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)N=C1C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 380.04669266g/mol
  • Monoisotopic Mass: 380.04669266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 583
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 114Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate: A Comprehensive Overview

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate, identified by the CAS number 2248279776, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities. The structure of this molecule combines a thiazole ring system with an isoindole moiety, making it a unique candidate for further research and application.

The synthesis of this compound involves a series of carefully designed reactions that highlight the importance of stereochemistry and functional group compatibility. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining the integrity of the molecule's functional groups. This approach not only improves efficiency but also aligns with the growing trend toward sustainable chemical practices.

One of the most promising aspects of this compound is its potential in drug discovery. Thiazole derivatives are known for their anti-inflammatory, antitumor, and antimicrobial properties. In particular, the presence of the isoindole moiety in this compound introduces additional complexity and functionality, which could enhance its bioavailability and target specificity. Recent in vitro studies have demonstrated that this compound exhibits potent activity against certain cancer cell lines, suggesting its potential as a lead compound in oncology research.

Moreover, the incorporation of a methoxyphenyl group into the structure adds another layer of functionality. Methoxy groups are often associated with increased lipophilicity and improved pharmacokinetic profiles. This makes the compound an attractive candidate for further preclinical testing. Researchers have also investigated the mechanism of action of this compound, revealing that it may interact with key signaling pathways involved in cell proliferation and apoptosis.

In addition to its pharmacological applications, this compound has shown promise in materials science. The thiazole ring system is known for its thermal stability and electronic properties, making it a potential candidate for use in organic electronics. Recent studies have explored its application as a component in light-emitting diodes (LEDs) and other optoelectronic devices. The unique electronic configuration of this molecule could contribute to improved device performance and efficiency.

From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is crucial. Researchers have conducted biodegradation studies to assess its potential persistence in natural environments. Initial findings suggest that under aerobic conditions, the compound undergoes rapid microbial degradation, reducing its environmental footprint. However, further research is needed to evaluate its behavior under various environmental conditions.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate represents a multifaceted molecule with diverse applications across chemistry and pharmacology. Its unique structure combines functional groups that offer both biological activity and material versatility. As research continues to uncover its full potential, this compound stands as a testament to the innovation and progress in modern chemical science.

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